![molecular formula C16H12N4O3 B12895082 10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one CAS No. 88969-72-6](/img/structure/B12895082.png)
10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3-Nitrophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . This compound features a unique structure that combines a quinazoline core with an imidazo ring and a nitrophenyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
The synthesis of 10-(3-Nitrophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzamide with an aldehyde to form an intermediate, which then undergoes cyclization with a nitrophenyl-substituted imidazole . The reaction conditions often involve the use of catalysts such as Cu@Fe3O4 magnetic nanoparticles under solvent-free conditions . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Análisis De Reacciones Químicas
10-(3-Nitrophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group, potentially altering the compound’s biological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
10-(3-Nitrophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 10-(3-Nitrophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact pathways involved depend on the specific biological context and the target cells or organisms.
Comparación Con Compuestos Similares
10-(3-Nitrophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one can be compared with other similar compounds, such as:
Thiazoloquinazoline derivatives: These compounds also feature a quinazoline core but with a thiazole ring, exhibiting different biological activities.
Imidazo[1,5-a]pyridine derivatives: These compounds have an imidazo ring fused with a pyridine ring, known for their luminescent properties and applications in optoelectronics.
4,6,7-Trisubstituted quinazoline derivatives: These compounds have additional substituents on the quinazoline core, enhancing their antitumor activity.
The uniqueness of 10-(3-Nitrophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
88969-72-6 |
|---|---|
Fórmula molecular |
C16H12N4O3 |
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
10-(3-nitrophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C16H12N4O3/c21-15-13-6-1-2-7-14(13)19(16-17-8-9-18(15)16)11-4-3-5-12(10-11)20(22)23/h1-7,10H,8-9H2 |
Clave InChI |
DGVAEKHIVMDZIR-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=O)C3=CC=CC=C3N(C2=N1)C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-2-ethyl-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B12895003.png)
![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
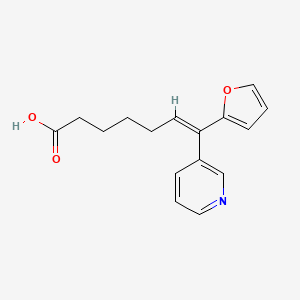
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-](/img/structure/B12895016.png)
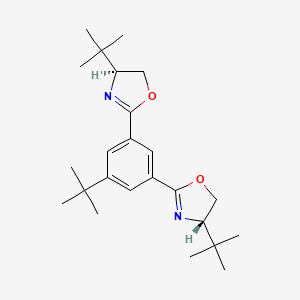
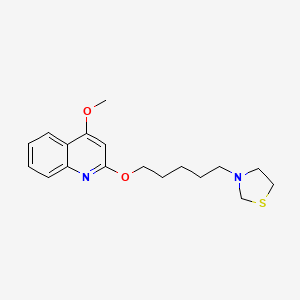
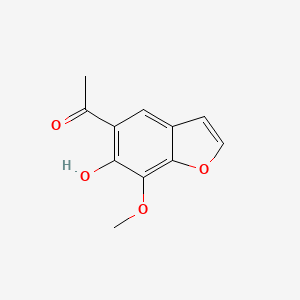
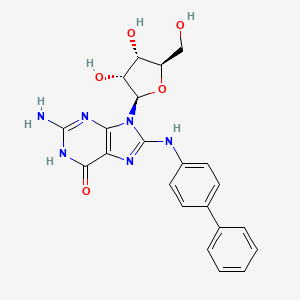

![3-(1-ethylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12895042.png)

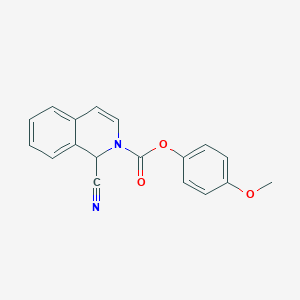
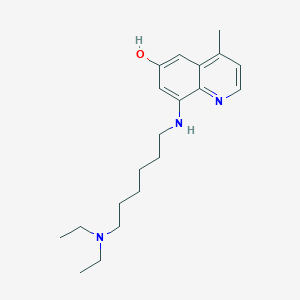
![Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-](/img/structure/B12895081.png)
